molecular formula C11H8N2O B028388 9H-Pyrido[2,3-b]indole 1-Oxide CAS No. 26148-55-0

9H-Pyrido[2,3-b]indole 1-Oxide

Cat. No. B028388
CAS RN: 26148-55-0
M. Wt: 184.19 g/mol
InChI Key: WYABHFSECJYIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 9H-Pyrido[2,3-b]indole involves complex chemical reactions, including the synthesis of relay compounds for mutagenic compounds produced from non-mutagenic precursors in the presence of certain mixtures, indicating the compound's synthetic accessibility and relevance to mutagenic studies (Murakami et al., 2010). Additionally, innovative phosphine-promoted synthesis methods provide efficient access to tricyclic nitrogen-containing heterocycles, showcasing advancements in synthesis techniques for this class of compounds (Lorton & Voituriez, 2018).

Molecular Structure Analysis

The molecular structure of 9H-Pyrido[2,3-b]indole derivatives has been elucidated through various synthetic methods and crystal structure analyses. For example, efficient catalytic methods have been employed for the synthesis of 9-phenyl-9H-pyrido[3,4-b]indole derivatives, and their crystal structures have been analyzed, contributing to the understanding of their molecular framework (Meesala et al., 2014).

Chemical Reactions and Properties

9H-Pyrido[2,3-b]indole derivatives undergo various chemical reactions, including intramolecular cyclization promoted by active manganese dioxide, leading to the synthesis of 9H-pyrrolo[1,2-a]indol-9-ones in good yields (Aiello et al., 2010). Such reactions highlight the compound's reactivity and potential for the development of novel compounds with significant chemical properties.

Scientific Research Applications

  • Corrosion Inhibition

    Compounds like 9H-pyrido[3,4-b]indole (norharmane) and 1-methyl-9H-pyrido[3,4-b]indole (harmane) are known to be effective as mixed-type inhibitors for C38 steel corrosion in hydrochloric acid solutions. This property is significant in materials science, particularly in enhancing the longevity and durability of metals in corrosive environments (Lebrini, Robert, Vezin, & Roos, 2010); (Lebrini, Robert, & Roos, 2013).

  • Pharmaceutical Research

    Substituted 9H-pyrido[3,4-b]indoles have shown promising results in antifilarial chemotherapy, exhibiting potent activity against specific filarial worms (Srivastava et al., 1999).

  • Chemical Science Investigations

    The study of the excited state multiple proton transfer mechanism of 9H-pyrido[3,4-b]indole (NOR) has clarified ambiguities in previous experimental mechanisms and opened pathways for further research in biological and chemical sciences (Zhao, Dong, & Zheng, 2018).

  • Food Safety and Carcinogenicity

    2-Amino-9H-pyrido[2,3-b]indole (A alpha C) is a known food mutagen found in grilled or pan-fried meat and has been identified as carcinogenic in mice and capable of inducing preneoplastic foci in rat liver. This highlights the importance of understanding the chemical composition of food and its impact on health (Pfau, Schulze, Shirai, Hasegawa, & Brockstedt, 1997).

  • Mutagenicity Studies

    Certain derivatives like 9H-Pyrido[3,4-b]indole have been identified as mutagenic compounds, with studies focusing on their formation and interaction with other compounds. These studies are crucial in understanding the environmental and health impacts of these chemical compounds (Murakami et al., 2010).

  • Electronic Applications

    Derivatives such as 9-(6-(9H-carbazol-9-yl)pyridin-3-yl) have been used in the development of new bipolar host materials for high-efficiency blue phosphorescent organic light-emitting diodes. This illustrates the compound's relevance in the field of electronics and material sciences (Cho et al., 2014).

Safety And Hazards

The safety and hazards information for 9H-Pyrido[2,3-b]indole 1-Oxide can be found in databases such as PubChem . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-hydroxypyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABHFSECJYIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido[2,3-b]indole 1-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrido[2,3-b]indole 1-Oxide
Reactant of Route 2
9H-Pyrido[2,3-b]indole 1-Oxide
Reactant of Route 3
9H-Pyrido[2,3-b]indole 1-Oxide
Reactant of Route 4
9H-Pyrido[2,3-b]indole 1-Oxide
Reactant of Route 5
9H-Pyrido[2,3-b]indole 1-Oxide
Reactant of Route 6
9H-Pyrido[2,3-b]indole 1-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.